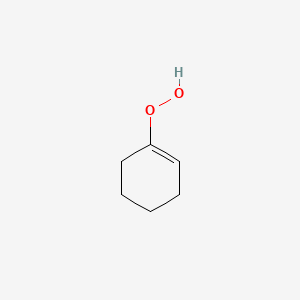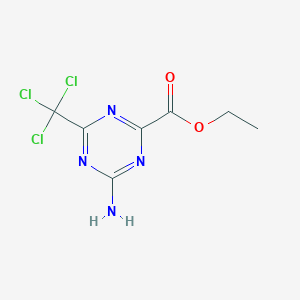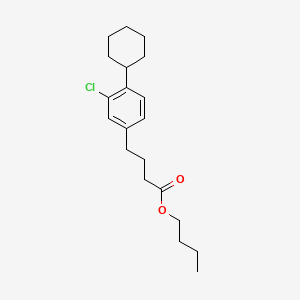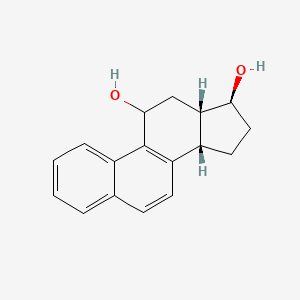
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol is a complex organic compound characterized by its unique structure and properties It belongs to the class of polyene compounds, which are known for their multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones, leading to the creation of complex polyene structures.
Hydrogenation: The reduction of double bonds in intermediate compounds to achieve the desired polyene structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with estrogen receptors, influencing gene expression and cellular responses.
Comparison with Similar Compounds
14beta-Gona-1,3,5,7,9-pentaene-11,17beta-diol can be compared with other polyene compounds, such as:
14beta-Gona-1,3,5,7,9-pentaen-11-one, 17beta-hydroxy-: Similar structure but different functional groups, leading to distinct chemical properties and applications.
5-Alpha-Androstane-3-Beta,17beta-Diol: Another polyene compound with different biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23462-91-1 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(13S,14S,17S)-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C17H18O2/c18-15-8-7-12-13-6-5-10-3-1-2-4-11(10)17(13)16(19)9-14(12)15/h1-6,12,14-16,18-19H,7-9H2/t12-,14+,15+,16?/m1/s1 |
InChI Key |
NPQHDJFMYRQZEA-BAWNGUDJSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O |
Canonical SMILES |
C1CC(C2C1C3=C(C(C2)O)C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


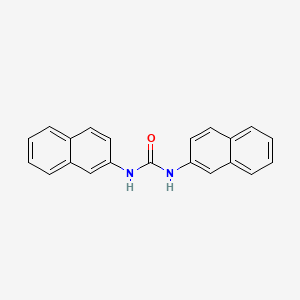

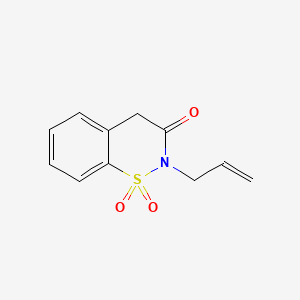
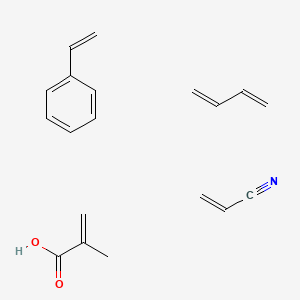
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
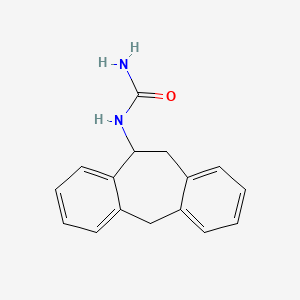
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

